molecular formula C17H16N4S2 B2683494 7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400082-42-0

7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

Cat. No.: B2683494
CAS No.: 400082-42-0
M. Wt: 340.46
InChI Key: OBGAHUXKCOFNDS-UHFFFAOYSA-N
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Description

7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a complex heterocyclic compound that features an imidazole ring fused with a triazole ring

Scientific Research Applications

7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with dithiocarbamates under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the methyl group, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities but differ in their biological activities and applications.

    Triazole derivatives: Compounds such as 1,2,4-triazole and 3,5-diphenyl-1,2,4-triazole have similar core structures but exhibit different chemical reactivities and uses.

Uniqueness

7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-3,7-diphenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S2/c1-17(12-8-4-2-5-9-12)14-18-15(22)20(21(14)16(23)19-17)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGAHUXKCOFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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